molecular formula C14H20ClNO3 B8466934 (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL

(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL

Cat. No. B8466934
M. Wt: 285.76 g/mol
InChI Key: ZMJAXQVDQSLRGF-UHFFFAOYSA-N
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Patent
US06713627B2

Procedure details

Into a 25-mL three-neck flask equipped with a thermowell with a thermocouple, a reflux condenser, a stopper, and a magnetic stir bar was placed 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (7) (1.1 g, 3.0 mmol) and 9.7 g of tetrahydrofuran. After 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (7) had dissolved, 6.3 g of 3N aqueous hydrochloric acid was added in one portion. The reaction was stirred to 18 hours at ambient temperature and then heated to 60° C. for 4 hours to give 4-(2,3-dimethoxybenzoyl)piperidine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
9.7 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:23]([O:24][CH3:25])=[CH:22][CH:21]=[CH:20][C:4]=1[C:5]([CH:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)=[O:6].[ClH:26]>O1CCCC1>[ClH:26].[CH3:1][O:2][C:3]1[C:23]([O:24][CH3:25])=[CH:22][CH:21]=[CH:20][C:4]=1[C:5]([CH:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1)=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=C(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1OC
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
9.7 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred to 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25-mL three-neck flask equipped with a thermowell with a thermocouple, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.COC1=C(C(=O)C2CCNCC2)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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